Dual c-Met/VEGFR-2 Kinase Inhibition: Class-Level Potency Benchmarking Against Foretinib
The [1,2,4]triazolo[4,3-a]pyrazine chemotype to which this compound belongs has been validated as a dual c-Met/VEGFR-2 inhibitory scaffold. In a published series, the optimized derivative compound 17l achieved c-Met IC50 = 26.00 nM and VEGFR-2 IC50 = 2.6 µM in enzymatic assays, with the lead compound Foretinib used as the reference standard [1]. The patent family covering this chemotype further claims that certain compounds within the series exhibit antiproliferative activity similar to or higher than Cabozantinib [2]. While direct quantitative enzymatic data for this specific indolizine-2-carboxamide congener (CAS 2034368-48-2) has not been published in the peer-reviewed literature as of the search date, its structural membership in this validated dual-inhibitor class supports the inference of c-Met/VEGFR-2 targeting capacity.
| Evidence Dimension | c-Met and VEGFR-2 kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No direct peer-reviewed enzymatic IC50 data identified for this specific CAS number; compound belongs to triazolo[4,3-a]pyrazine dual inhibitor class. |
| Comparator Or Baseline | Compound 17l (triazolo[4,3-a]pyrazine analog): c-Met IC50 = 26.00 nM, VEGFR-2 IC50 = 2.6 µM. Foretinib (reference standard). Cabozantinib (patent benchmark). |
| Quantified Difference | Not calculable for this specific compound; class-level SAR demonstrates that structural modifications modulate potency across a >100-fold range. |
| Conditions | In vitro enzymatic kinase inhibition assay; c-Met and VEGFR-2 recombinant proteins. |
Why This Matters
Establishes that the chemotype is capable of nanomolar c-Met inhibition, providing a rational basis for procurement for dual kinase inhibitor research programs.
- [1] Liu, X., Li, Y., Zhang, Q., Pan, Q., Zheng, P., Dai, X., Bai, Z., Zhu, W. (2022). Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. View Source
- [2] Huang, W., Qian, H., Liu, P., Huang, D., Wu, Y., Pan, M. (2014). CN103848838A – A class of c-Met and VEGFR-2 dual antagonists, its preparation method and its medical application. China Pharmaceutical University. View Source
